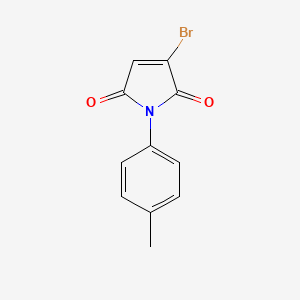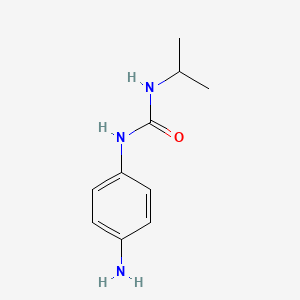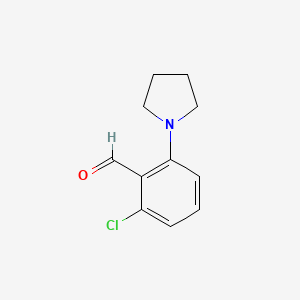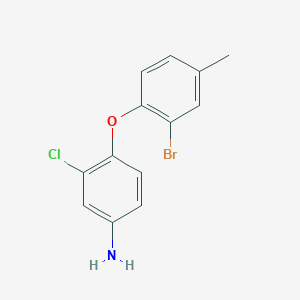
3-bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
説明
3-Bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione, also known as 3-bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione, is an organic compound that belongs to the family of pyrroles. It is an important synthetic intermediate used in the production of various pharmaceuticals, dyes, and other organic compounds. In addition, it has a wide range of scientific applications due to its unique properties.
科学的研究の応用
Organic Synthesis and Chemical Properties
- Glycolic Acid Oxidase Inhibition : A study by Rooney et al. (1983) discusses the synthesis of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, indicating potential applications in therapeutic agents targeting conditions like Primary Hyperoxaluria. The research highlights the significant impact of structural variations on inhibitory activity, emphasizing the critical role of specific functional groups (Rooney et al., 1983).
Material Science and Polymer Chemistry
- Luminescent Polymers : Zhang and Tieke (2008) describe the synthesis and properties of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which exhibit strong fluorescence. These polymers' solubility and optical properties suggest their potential for electronic applications, such as in light-emitting diodes or as fluorescent markers (Zhang & Tieke, 2008).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibition : Zarrouk et al. (2015) explore 1H-pyrrole-2,5-dione derivatives as efficient organic inhibitors against carbon steel corrosion in hydrochloric acid medium. Their findings reveal that these derivatives, including 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, offer good corrosion protection, which could be beneficial for industrial applications where acid corrosion is a concern (Zarrouk et al., 2015).
Catalysis and Polymer Synthesis
- Palladium Catalysis for Suzuki-Type C−C Coupling : A study by Mazet and Gade (2001) introduces a bis(oxazolinyl)pyrrole derivative as a monoanionic tridentate supporting ligand for palladium catalysis, enabling highly effective Suzuki-type C−C coupling reactions. This research underscores the potential of pyrrole derivatives in catalyzing critical synthetic pathways for organic and pharmaceutical chemistry (Mazet & Gade, 2001).
Photoluminescent and Conductive Polymers
- Electron Transport in Solar Cells : Hu et al. (2015) report on a novel n-type conjugated polyelectrolyte incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione structure, demonstrating its utility as an efficient electron transport layer in inverted polymer solar cells. This highlights the potential of such compounds in enhancing the performance of photovoltaic devices (Hu et al., 2015).
特性
IUPAC Name |
3-bromo-1-(4-methylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-7-2-4-8(5-3-7)13-10(14)6-9(12)11(13)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSNLWFBCFOZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)






![{2-[(3-Bromophenyl)amino]ethyl}dimethylamine](/img/structure/B1517179.png)


amine](/img/structure/B1517185.png)

